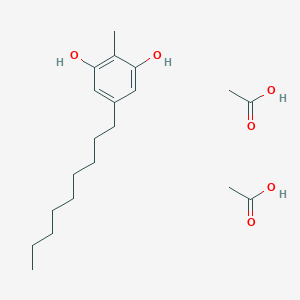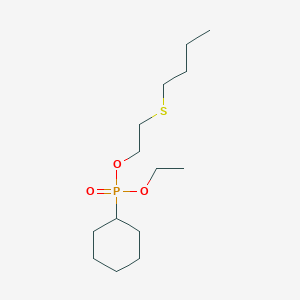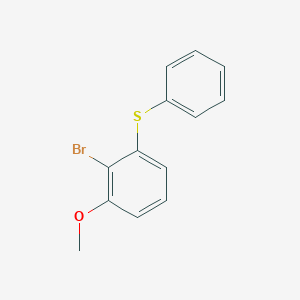
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxy group, and a phenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methoxy-3-(phenylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Another approach involves the Suzuki-Miyaura coupling reaction, where 1-methoxy-3-(phenylsulfanyl)benzene is coupled with a brominated arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a polar solvent like ethanol or water under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the bromine atom or the methoxy group can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it back to the thiol form.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst like iron(III) bromide.
Suzuki-Miyaura Coupling: Palladium catalyst, arylboronic acid, potassium carbonate, ethanol or water as solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
科学的研究の応用
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving aromatic compounds and sulfur-containing groups.
作用機序
The mechanism of action of 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The presence of the methoxy and phenylsulfanyl groups can influence the reactivity and regioselectivity of these reactions .
In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylsulfanyl group can also participate in redox reactions, where it undergoes oxidation or reduction to form sulfoxides, sulfones, or thiols .
類似化合物との比較
Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but lacks the phenylsulfanyl group.
2-Bromo-1-methoxy-4-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
3-Bromoanisole: Similar structure but lacks the phenylsulfanyl group.
Uniqueness
2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene is unique due to the presence of both the methoxy and phenylsulfanyl groups on the benzene ring. This combination of substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
特性
CAS番号 |
61405-50-3 |
|---|---|
分子式 |
C13H11BrOS |
分子量 |
295.20 g/mol |
IUPAC名 |
2-bromo-1-methoxy-3-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrOS/c1-15-11-8-5-9-12(13(11)14)16-10-6-3-2-4-7-10/h2-9H,1H3 |
InChIキー |
RXJZQBLWNCVYQR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)SC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



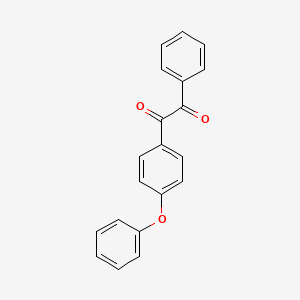
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
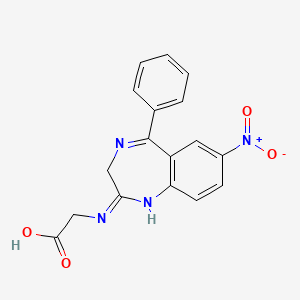
![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
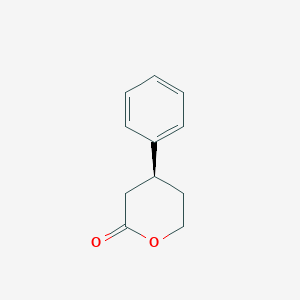
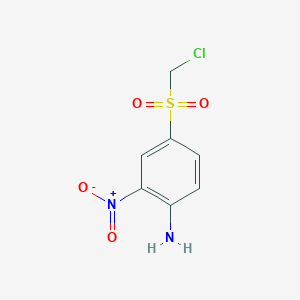
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
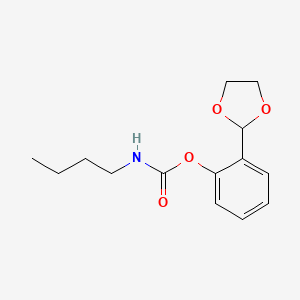
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
